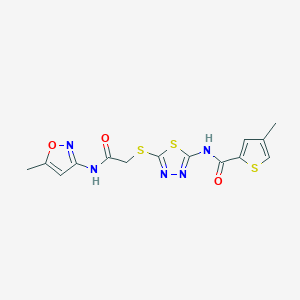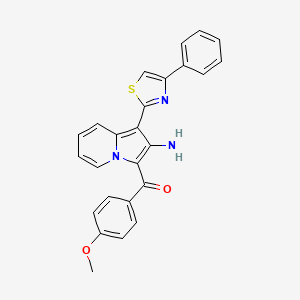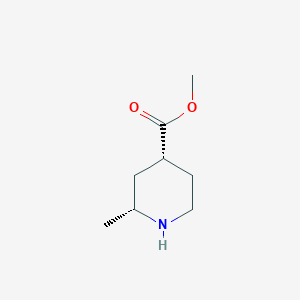
4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of novel compounds with potential herbicidal activities has been a focus of recent research. In one study, a series of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were created, targeting the D1 protease in plants . The synthesis process involved a four-step procedure, starting with the formation of the isoxazole ring, followed by α-bromination of the acetyl group, thiazole ring formation, and finally, the attachment of carboxamide or thiocarboxamide. This methodical approach was based on a D1 protease inhibitor hit structure identified through homology modeling and virtual screening, indicating a structured and rational design in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis were employed to ascertain the structures of the novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These techniques are crucial for verifying the expected molecular frameworks and for ensuring the purity and identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step and require precise control over reaction conditions. The initial reactions for the synthesis of the thiophene derivatives involved different organic reagents, which suggests a versatile approach to creating a variety of compounds with the potential for varied biological activities . The specific reactions and conditions were not detailed in the abstracts provided, but typically, such syntheses involve nucleophilic substitutions, condensations, and other common organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, were not explicitly mentioned in the abstracts. However, the determination of acute toxicity through LD50 assays indicates that the compounds' toxicological profiles were considered . The herbicidal activity tests for the carboxamides and thiocarboxamides showed that most compounds possess moderate to good herbicidal activities, which is a direct result of their chemical properties and how they interact with the biological target, the D1 protease in plants .
Case Studies and Biological Activities
The compounds synthesized in the first study were tested in vivo for herbicidal activity, and one compound, in particular, exhibited competitive inhibition against the native spinach D1 protease . This suggests that the compound could be a potential lead for the development of new herbicides. In the second study, the synthesized thiophene derivatives were screened for antiarrhythmic, serotonin antagonist, and antianxiety activities. They showed high activity in comparison to established drugs such as procaine amide, lidocaine, diazepam, and buspirone, which are used as positive controls in pharmacological assays . These case studies highlight the potential therapeutic applications of the synthesized compounds and underscore the importance of chemical synthesis in drug discovery.
Eigenschaften
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-7-3-9(23-5-7)12(21)16-13-17-18-14(25-13)24-6-11(20)15-10-4-8(2)22-19-10/h3-5H,6H2,1-2H3,(H,15,19,20)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQWVBURLCZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)




